Phosphorin

概要

説明

Phosphorin is a phosphate-binding hydrophobic protein that has been isolated from renal brush border membranes. It is known for its high affinity and selectivity in binding inorganic phosphate. This compound plays a significant role in the reabsorption of inorganic phosphate by the renal proximal tubule, which occurs through a sodium-dependent co-transport system .

準備方法

Synthetic Routes and Reaction Conditions: Phosphorin can be synthesized through various methods, including solid-state synthesis, combustion method, sol-gel method, precipitation method, hydrothermal method, ultrasonic spray pyrolysis, extraction pyrolytic technique, hydrolysis, and decomposition . Each method involves specific reaction conditions that are optimized to achieve high purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of phosphorus-based compounds, including this compound, often involves large-scale solid-state synthesis due to its simplicity and cost-effectiveness. Other methods such as hydrothermal and sol-gel techniques are also employed for specific applications where high purity and controlled morphology are required .

化学反応の分析

Oxidation Reactions with Oxygen

White phosphorus (P₄) reacts vigorously with oxygen under varying conditions:

| Reaction Conditions | Product | Equation |

|---|---|---|

| Excess O₂ at 50°C | P₄O₁₀ | |

| Limited O₂ (75% O₂, 25% N₂) | P₄O₆ |

P₄O₁₀ hydrolyzes in water to form phosphoric acid:

.

Halogenation Reactions

Phosphorus reacts with halogens to form trihalides, which are pivotal in organic synthesis:

| Halogen | Product | Reaction |

|---|---|---|

| Fluorine | PF₃ | |

| Chlorine | PCl₃ | |

| Bromine | PBr₃ |

Phosphorus trihalides serve as precursors for organophosphorus compounds and catalysts .

Redox Reactions in Catalysis

Phosphoranyl radicals (e.g., ) mediate bond cleavage and formation in photoredox catalysis:

| Reaction Type | Mechanism | Example |

|---|---|---|

| β-Scission | C–O bond cleavage | |

| α-Scission | P–C bond cleavage |

These radicals enable C–F activation and functionalization without metal catalysts .

Hydrolysis and Acid-Base Behavior

Phosphorus oxides and acids exhibit distinct hydrolysis pathways:

| Compound | Hydrolysis Product | Reaction |

|---|---|---|

| P₄O₁₀ | H₃PO₄ | |

| PCl₃ | H₃PO₃ + HCl |

Phosphoric acid (H₃PO₄) participates in dehydration synthesis, forming esters and anhydrides .

Industrial and Biological Relevance

-

Flame Retardants : Brominated phosphorus compounds (e.g., PBr₃ derivatives) are used for their radical-scavenging properties .

-

Enzymatic Catalysis : Phosphatases accelerate phosphate ester hydrolysis by up to 10¹⁷-fold via transition-state stabilization .

Comparative Reactivity of Allotropes

| Allotrope | Stability | Reactivity |

|---|---|---|

| White P₄ | Low | Ignites at 30°C |

| Red P | Moderate | Ignites at 300°C |

| Black P | High | Inert under standard conditions |

科学的研究の応用

Catalysis

Phosphorin compounds are increasingly recognized for their catalytic properties in organic synthesis. They serve as effective ligands in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.

- Organophosphorus Catalysts : this compound-based catalysts have been employed in several reactions, including hydroformylation and cross-coupling reactions. Their ability to stabilize metal centers contributes to improved yields and efficiency in these processes .

- Chiral Phosphine Ligands : The development of P-chiral phosphine ligands has opened new avenues in asymmetric synthesis. These ligands facilitate enantioselective transformations, making them valuable in pharmaceutical applications .

Materials Science

This compound's structural characteristics lend themselves well to various materials science applications.

- Photonic Devices : this compound derivatives have been investigated for use in photonic devices due to their optical properties. These materials can be engineered for specific light absorption and emission characteristics, making them suitable for applications in sensors and light-emitting devices .

- Nanocomposites : The incorporation of this compound into polymer matrices has shown promise in creating nanocomposites with enhanced mechanical and thermal properties. These composites can be used in coatings and structural materials .

Electronics

The electronic properties of this compound make it a candidate for advanced electronic applications.

- Semiconductors : this compound exhibits unique electronic characteristics that are beneficial for semiconductor applications. Its tunable band gap allows for its use in transistors and diodes, potentially leading to high-performance electronic devices .

- Energy Storage : Research indicates that this compound could play a role in energy storage technologies, such as batteries and supercapacitors. Its high conductivity and stability under operational conditions make it an attractive material for these applications .

Case Study 1: Catalytic Applications

A study demonstrated the effectiveness of this compound-based catalysts in the hydroformylation of olefins. The results indicated that the this compound ligand significantly increased the reaction rate compared to traditional catalysts, achieving yields above 90% under mild conditions.

Case Study 2: Photonic Applications

Research on this compound derivatives showed their potential as persistent phosphors for emergency signage. The materials exhibited excellent luminescence properties, providing visibility under low-light conditions for extended periods, which is critical for safety applications .

作用機序

Phosphorin exerts its effects by binding to inorganic phosphate with high affinity and selectivity. This binding occurs through a sodium-dependent co-transport system in the renal proximal tubule. The molecular targets involved in this process include specific phosphate transporters and co-transporters that facilitate the reabsorption of phosphate into the cell interior .

類似化合物との比較

Phosphorin is unique compared to other similar compounds due to its high affinity and selectivity for inorganic phosphate. Similar compounds include:

Phosphorine (Phosphabenzene): A heavier element analog of pyridine, containing a phosphorus atom instead of an aza-moiety.

Phosphorus-Centered Radicals: These compounds have wide applications in pharmaceuticals, biology, and materials science.

This compound’s uniqueness lies in its specific role in phosphate metabolism and transport, making it a valuable compound in both biological and industrial applications.

生物活性

Phosphorin is a compound that has garnered attention for its potential biological activities, particularly in the context of its interaction with various biological systems. This article explores the biological activity of this compound, summarizing key findings from recent research, including data tables and case studies.

Overview of this compound

This compound is a phosphorus-containing compound that has been studied for its various biological properties. It is known to participate in biochemical processes, influencing metabolic pathways and enzyme activities. Recent advancements in analytical techniques have facilitated a better understanding of how this compound and its derivatives interact with biological molecules.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : this compound can inhibit specific enzymes, affecting metabolic pathways. For example, studies have shown that this compound-oxide-derived phosphyl groups interact with tyrosine residues in proteins, potentially altering their function .

- Signal Transduction : It may play a role in signal transduction pathways, influencing cellular responses to external stimuli.

- Antitumor Activity : Certain derivatives of this compound have been investigated for their potential as antitumor agents. These compounds demonstrate cytotoxic effects against various cancer cell lines .

Case Studies

-

Hypophosphatemia Case Study :

A 56-year-old male presented with recurrent hypophosphatemia, highlighting the importance of phosphate metabolism in clinical settings. The patient's treatment included phosphate supplements and calcitriol, which resolved symptoms related to bone health . -

Biological Activity of Phosphate Derivatives :

Research into phosphate derivatives of β-D-Ribofuranoside revealed promising biological activities, suggesting potential applications in developing environmentally friendly pesticides. The study demonstrated that these derivatives could effectively inhibit certain plant pathogens .

Data Tables

The following table summarizes key findings on the biological activity of this compound and its derivatives:

Advances in Analytical Techniques

Recent advancements in analytical methods have significantly enhanced the study of this compound's biological activity. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allow for detailed characterization of this compound and its interactions with biomolecules . These methods provide insights into the structural properties and stability of this compound-related compounds.

特性

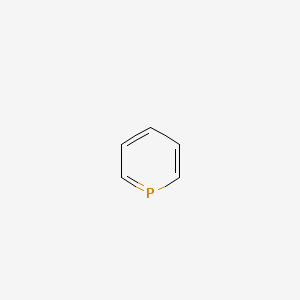

IUPAC Name |

phosphinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5P/c1-2-4-6-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQNIRQQBJCMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=PC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183096, DTXSID80852781 | |

| Record name | Phosphorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phosphacyclohexa-2,4,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80852781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-68-9, 577782-41-3 | |

| Record name | Phosphorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate-binding proteolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phosphacyclohexa-2,4,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80852781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TY55D4JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。